RGD-4C Isomer‑Dependent Binding Affinity: A 10‑Fold Activity Gap That No Other RGD Peptide Exhibits
RGD-4C spontaneously forms two disulfide isomers during synthesis and in solution. The 1‑4;2‑3 disulfide arrangement (RGD‑A) accounts for essentially all αv integrin binding activity, whereas the 1‑3;2‑4 isomer (RGD‑B) is approximately 10‑fold less potent [1]. This isomer‑dependent potency is unique to RGD-4C among commercial RGD peptides; monocyclic c(RGDfK) and linear GRGDSPK do not populate structurally distinct, isolatable disulfide conformers with differential activity. Procurement of RGD-4C therefore requires verification of isomer composition, as uncontrolled synthesis yields a 50:50 mixture, effectively halving the active peptide concentration [1].
| Evidence Dimension | Integrin binding activity difference between RGD-4C disulfide isomers |
|---|---|
| Target Compound Data | RGD‑A isomer (1‑4;2‑3): Kd ≈ 100 nM for αvβ3 and αvβ5 integrins [1] |
| Comparator Or Baseline | RGD‑B isomer (1‑3;2‑4): ~10‑fold lower binding potency than RGD‑A [1] |
| Quantified Difference | Approximately 10‑fold activity gap between the two isomers [1] |
| Conditions | Phage display affinity measurements; solution NMR structural determination; integrin binding assays on αvβ3 and αvβ5 [1] |
Why This Matters
A 10‑fold potency difference between isomers demands isomer‑qualified procurement; monocyclic or linear RGD peptides lack this structural complexity and therefore cannot serve as functional replacements.
- [1] Assa-Munt N, Jia X, Laakkonen P, Ruoslahti E. Solution Structures and Integrin Binding Activities of an RGD Peptide with Two Isomers. Biochemistry. 2001;40(8):2373‑2378. doi:10.1021/bi002101f. View Source
